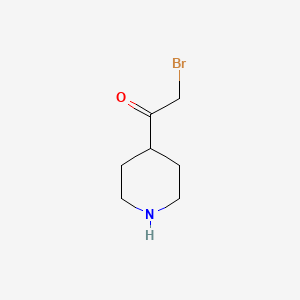

2-Bromo-1-(piperidin-4-yl)ethan-1-one

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-bromo-1-piperidin-4-ylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12BrNO/c8-5-7(10)6-1-3-9-4-2-6/h6,9H,1-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHWRSZRSWYJNRO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C(=O)CBr | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12BrNO | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90655260 | |

| Record name | 2-Bromo-1-(piperidin-4-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90655260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.08 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

775515-59-8 | |

| Record name | 2-Bromo-1-(piperidin-4-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90655260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformation of 2 Bromo 1 Piperidin 4 Yl Ethan 1 One

Nucleophilic Substitution Reactions at the α-Bromine Center

The presence of a bromine atom alpha to a carbonyl group makes the α-carbon highly electrophilic and susceptible to attack by various nucleophiles. This reactivity is the cornerstone of many synthetic applications of 2-Bromo-1-(piperidin-4-yl)ethan-1-one.

Reactions with Nitrogen-Containing Nucleophiles (e.g., Amines, Heterocyclic Systems)

The reaction of this compound with nitrogen-containing nucleophiles is a versatile method for the synthesis of various nitrogen-containing heterocyclic compounds. A prominent example is the Hantzsch thiazole (B1198619) synthesis, where α-halo ketones react with thioamides to form thiazole rings. nih.govorganic-chemistry.orgasianpubs.orgresearchgate.net While specific studies with this compound are not extensively documented in publicly available literature, the general mechanism involves the initial S-alkylation of the thioamide followed by intramolecular cyclization and dehydration to yield the thiazole.

Another important reaction is the Gewald aminothiophene synthesis, which involves the reaction of an α-bromo ketone with a cyanoester and elemental sulfur in the presence of a base to produce substituted 2-aminothiophenes. organic-chemistry.orgsemanticscholar.orgumich.edu This multicomponent reaction offers a convergent approach to highly functionalized thiophenes.

Direct substitution with primary and secondary amines can also occur, leading to the formation of α-amino ketones. These reactions are typically carried out in the presence of a base to neutralize the hydrogen bromide byproduct. The piperidine (B6355638) nitrogen of this compound itself can act as an internal nucleophile or require protection depending on the desired outcome and reaction conditions.

| Nucleophile | Reaction Type | Product Type |

| Thioamides/Thioureas | Hantzsch Thiazole Synthesis | Substituted Thiazoles |

| Amines (Primary/Secondary) | Nucleophilic Substitution | α-Amino Ketones |

| Cyanoesters + Sulfur | Gewald Aminothiophene Synthesis | 2-Aminothiophenes |

Reactions with Oxygen- and Sulfur-Containing Nucleophiles

Oxygen-containing nucleophiles, such as alkoxides and carboxylates, can react with this compound to yield α-alkoxy and α-acyloxy ketones, respectively. These reactions typically proceed via an SN2 mechanism.

Sulfur-containing nucleophiles, like thiols and thiophenols, are generally excellent nucleophiles and react readily with α-bromo ketones to form α-thio ketones. nih.govchemistrysteps.com Thiolates, the conjugate bases of thiols, are even more reactive. These reactions are fundamental in the construction of various sulfur-containing organic molecules.

| Nucleophile | Product Type |

| Alkoxides (e.g., RO⁻) | α-Alkoxy Ketones |

| Carboxylates (e.g., RCOO⁻) | α-Acyloxy Ketones |

| Thiols (RSH) / Thiolates (RS⁻) | α-Thio Ketones |

Intramolecular Cyclization Pathways

The bifunctional nature of this compound allows for the possibility of intramolecular reactions. One of the most significant intramolecular rearrangements of α-halo ketones is the Favorskii rearrangement. wikipedia.orgddugu.ac.inadichemistry.com This reaction occurs in the presence of a base and leads to the formation of a carboxylic acid derivative, often with ring contraction in the case of cyclic α-halo ketones. The mechanism is believed to involve the formation of a cyclopropanone (B1606653) intermediate. For this compound, under basic conditions, an intramolecular reaction involving the piperidine nitrogen could potentially lead to the formation of a bicyclic system. The specific pathway would be highly dependent on the reaction conditions, including the nature of the base and solvent.

Carbonyl Group Reactivity and Derivatives Formation

The ketone moiety in this compound exhibits typical carbonyl reactivity, serving as an electrophilic center for various nucleophilic addition and condensation reactions.

Condensation Reactions Involving the Ketone Moiety

The carbonyl group can undergo condensation reactions with various reagents. For example, reaction with hydrazines can form hydrazones, while reaction with hydroxylamine (B1172632) can yield oximes. The Knoevenagel condensation, involving the reaction of the ketone with an active methylene (B1212753) compound in the presence of a base like piperidine, could lead to the formation of α,β-unsaturated compounds. nih.gov This reaction is a powerful tool for carbon-carbon bond formation.

| Reagent | Reaction Type | Product Type |

| Hydrazines (e.g., RNHNH₂) | Condensation | Hydrazones |

| Hydroxylamine (NH₂OH) | Condensation | Oximes |

| Active Methylene Compounds | Knoevenagel Condensation | α,β-Unsaturated Compounds |

Spectroscopic Probes of Carbonyl Reactivity

The reactivity and electronic environment of the carbonyl group can be effectively studied using spectroscopic techniques.

Infrared (IR) Spectroscopy: The carbonyl group of a ketone typically shows a strong absorption band in the IR spectrum in the region of 1715 cm⁻¹. The presence of the electronegative bromine atom at the α-position can cause a slight shift in this absorption to a higher frequency (around 1720-1740 cm⁻¹) due to the inductive effect. Any reaction that transforms the carbonyl group, such as reduction to an alcohol or conversion to an imine, will result in the disappearance of this characteristic C=O stretching frequency and the appearance of new bands corresponding to the new functional group (e.g., a broad O-H stretch for an alcohol). researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The protons on the α-carbon (the -CH₂Br group) are deshielded by both the adjacent carbonyl group and the bromine atom, and their signal would be expected to appear as a singlet in the downfield region of the spectrum. The protons on the piperidine ring would show characteristic splitting patterns.

¹³C NMR: The carbonyl carbon atom is highly deshielded and will appear as a signal far downfield in the ¹³C NMR spectrum (typically in the range of 190-220 ppm). The position of this signal is sensitive to the electronic environment and can be used to monitor reactions at the carbonyl center. rsc.org

Rearrangement Reactions and Fragmentations Initiated by this compound

The presence of a halogen on the α-carbon to a ketone makes this compound a candidate for specific rearrangement reactions, most notably the Favorskii rearrangement. Concurrently, its molecular structure dictates a predictable fragmentation pattern in mass spectrometry.

Favorskii Rearrangement

The Favorskii rearrangement is a characteristic reaction of α-halo ketones in the presence of a base, leading to the formation of carboxylic acid derivatives, often with a skeletal rearrangement. ddugu.ac.inresearchgate.net For cyclic α-halo ketones, this typically results in ring contraction. wikipedia.org In the case of this compound, where the α-bromo ketone is attached to a piperidine ring, the reaction would proceed through a cyclopropanone intermediate.

The generally accepted mechanism involves the formation of an enolate, followed by intramolecular nucleophilic attack to displace the bromide and form a bicyclic cyclopropanone intermediate. Subsequent attack of a nucleophile (such as a hydroxide (B78521) or alkoxide ion) on the carbonyl carbon leads to the opening of the strained cyclopropane (B1198618) ring to yield a more stable carbanion, which is then protonated. wikipedia.org The regioselectivity of the ring opening is governed by the formation of the more stable carbanion. organic-chemistry.org

While specific studies on the Favorskii rearrangement of this compound are not extensively documented in publicly available literature, the general principles of this rearrangement are well-established for similar α-halo ketone systems. ddugu.ac.inresearchgate.net The expected product would be a derivative of a piperidine-4-carboxylic acid, though the exact nature of the product would depend on the base and solvent system employed.

Mass Spectrometry Fragmentation

The fragmentation pattern of this compound and its derivatives in mass spectrometry provides valuable structural information. The fragmentation of piperidine-containing compounds is often characterized by cleavage of the bonds adjacent to the nitrogen atom. nih.gov For N-acyl piperidines, characteristic fragmentation pathways involve the loss of the acyl group or cleavage of the piperidine ring.

In the case of this compound, the initial fragmentation would likely involve the loss of the bromoacetyl group or cleavage of the piperidine ring. The presence of the bromine atom would also result in a characteristic isotopic pattern in the mass spectrum, with two peaks of nearly equal intensity separated by two mass units (corresponding to the 79Br and 81Br isotopes).

Specific fragmentation pathways for related piperidine alkaloids have been studied, revealing major fragmentation through the neutral elimination of water or other substituents. nih.gov For N-alkylated synthetic cathinones, which share some structural similarities, fragmentation is often dominated by the formation of iminium ions and acylium ions. wvu.edu Based on these general principles, a proposed fragmentation pattern for this compound would involve initial α-cleavage at the carbonyl group or cleavage within the piperidine ring.

Transition Metal-Catalyzed Transformations Involving the Bromine Moiety (e.g., Cross-Coupling Reactions)

The bromine atom in this compound is susceptible to various transition metal-catalyzed cross-coupling reactions, which are powerful tools for the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions typically involve a palladium catalyst and are fundamental in modern organic synthesis. fishersci.co.uk For these reactions to be successful, the piperidine nitrogen is often protected, for example, as a tert-butyloxycarbonyl (Boc) derivative, to prevent interference with the catalyst.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction is a versatile method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound, catalyzed by a palladium(0) complex. fishersci.co.uknih.gov This reaction is known for its mild conditions and tolerance of a wide range of functional groups. fishersci.co.uk

| Reactant 1 | Reactant 2 (Example) | Catalyst System (Typical) | Product Type |

|---|---|---|---|

| 2-Bromo-1-(N-Boc-piperidin-4-yl)ethan-1-one | Arylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 2-Aryl-1-(N-Boc-piperidin-4-yl)ethan-1-one |

Heck Reaction

The Heck reaction involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. nih.govmdpi.com The reaction typically proceeds with high stereoselectivity to give the trans product.

The application of the Heck reaction to this compound would allow for the introduction of a vinyl group at the α-position of the ketone. The reaction conditions would likely involve a palladium catalyst such as Pd(OAc)₂, a phosphine (B1218219) ligand, and a base like triethylamine. nih.gov

| Reactant 1 | Reactant 2 (Example) | Catalyst System (Typical) | Product Type |

|---|---|---|---|

| 2-Bromo-1-(N-Boc-piperidin-4-yl)ethan-1-one | Styrene | Pd(OAc)₂, PPh₃, Et₃N | 1-(N-Boc-piperidin-4-yl)-4-phenylbut-3-en-1-one |

Sonogashira Coupling

The Sonogashira coupling is a cross-coupling reaction used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, utilizing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org This reaction is highly effective for the synthesis of alkynyl-substituted compounds.

For this compound, a Sonogashira coupling would result in the formation of a β,γ-alkynyl ketone. The reaction is typically carried out under mild conditions with a palladium catalyst, a copper salt like CuI, and an amine base which can also serve as the solvent. wikipedia.orgscirp.org

| Reactant 1 | Reactant 2 (Example) | Catalyst System (Typical) | Product Type |

|---|---|---|---|

| 2-Bromo-1-(N-Boc-piperidin-4-yl)ethan-1-one | Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI, Et₃N | 1-(N-Boc-piperidin-4-yl)-4-phenylbut-3-yn-1-one |

2 Bromo 1 Piperidin 4 Yl Ethan 1 One As a Versatile Building Block in Complex Molecular Architectures

Construction of Fused and Bridged Heterocyclic Systems

The α-bromo ketone functionality in 2-Bromo-1-(piperidin-4-yl)ethan-1-one serves as a potent electrophile, making it an ideal reactant for the synthesis of various fused and bridged heterocyclic systems. A prominent example is its utility in the construction of imidazo[1,2-a]pyridines, a class of compounds known for their diverse biological activities.

In a typical reaction, this compound can be condensed with a 2-aminopyridine (B139424) derivative. The reaction proceeds through an initial SN2 reaction where the amino group of the pyridine (B92270) attacks the α-carbon of the ketone, displacing the bromide. This is followed by an intramolecular cyclization and subsequent dehydration to yield the fused imidazo[1,2-a]pyridine (B132010) ring system. The piperidine-4-yl substituent at the 2-position of the resulting heterocyclic core offers a vector for further chemical modification, allowing for the exploration of structure-activity relationships.

The general reaction for the synthesis of 2-(piperidin-4-yl)-imidazo[1,2-a]pyridines is outlined below:

| Reactant 1 | Reactant 2 | Product | Heterocyclic System |

| This compound | 2-Aminopyridine | 2-(Piperidin-4-yl)imidazo[1,2-a]pyridine | Imidazo[1,2-a]pyridine |

| This compound | Substituted 2-Aminopyridine | Substituted 2-(Piperidin-4-yl)imidazo[1,2-a]pyridine | Imidazo[1,2-a]pyridine |

Similarly, this building block can be employed in the synthesis of other fused heterocycles such as indolizines and pyrazolo[1,5-a]pyrimidines. The versatility of the α-bromo ketone moiety allows for its reaction with a variety of nucleophilic partners to construct diverse ring systems. While specific examples with this compound are not extensively documented in readily available literature, the known reactivity of α-bromo ketones strongly supports its potential in these synthetic transformations.

Role in Multi-Component Reactions (MCRs) for Scaffold Diversity

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more starting materials. This compound is a suitable candidate for participation in MCRs, contributing to the generation of diverse molecular scaffolds.

For instance, in a Hantzsch-type multicomponent reaction, the α-bromo ketone can react with a β-ketoester, an aldehyde, and a nitrogen source, such as ammonia (B1221849) or an amine, to produce highly substituted dihydropyridines or pyridines. The piperidine (B6355638) moiety would be incorporated as a substituent on the resulting heterocyclic core, providing a handle for further functionalization.

The potential of this compound in MCRs is further highlighted by its possible use in Passerini and Ugi reactions, especially after suitable modification. For example, the piperidine nitrogen could be acylated or derivatized to introduce an isocyanide functionality, a key component in these reactions. This would allow for the one-pot synthesis of complex peptide-like structures incorporating the piperidine scaffold.

| MCR Type | Potential Reactants | Resulting Scaffold |

| Hantzsch Dihydropyridine Synthesis | Aldehyde, β-Ketoester, Ammonia | Dihydropyridine |

| Ugi Reaction (after modification) | Aldehyde, Amine, Carboxylic Acid | α-Acylamino Amide |

| Passerini Reaction (after modification) | Aldehyde, Carboxylic Acid | α-Acyloxy Amide |

The ability to introduce the piperidine-4-yl-ethanone substructure into complex molecules through MCRs is highly valuable for generating libraries of compounds with potential biological activity.

Precursor for Advanced Synthetic Intermediates in Organic Synthesis

The reactivity of this compound makes it a valuable precursor for a variety of advanced synthetic intermediates. The bromine atom can be readily displaced by a wide range of nucleophiles, including amines, thiols, and carboxylates, to introduce diverse functional groups.

For example, reaction with a primary or secondary amine can yield α-amino ketones, which are important intermediates in the synthesis of various pharmaceuticals and natural products. Similarly, reaction with a thiol can produce α-thio ketones, which are precursors to sulfur-containing heterocycles.

A significant application lies in its potential use in the synthesis of intermediates for drug candidates. For instance, related α-bromo piperidinone derivatives have been utilized in the synthesis of intermediates for anticoagulants like idoxaban. This highlights the potential of this compound as a starting material for the synthesis of complex and biologically relevant molecules.

| Nucleophile | Resulting Intermediate | Potential Application |

| Primary/Secondary Amine | α-Amino Ketone | Synthesis of amino-heterocycles |

| Thiol | α-Thio Ketone | Synthesis of thiazoles, thiophenes |

| Carboxylate | α-Acyloxy Ketone | Precursor for further transformations |

The piperidine nitrogen can also be protected (e.g., with a Boc group) to allow for selective reactions at the α-bromo ketone functionality, further expanding its utility as a versatile synthetic intermediate.

Contributions to the Development of Combinatorial Chemistry Libraries

Combinatorial chemistry is a powerful strategy for the rapid synthesis of large numbers of compounds, which can then be screened for biological activity. The properties of this compound make it an excellent building block for the construction of combinatorial libraries.

Its bifunctional nature allows for its incorporation into both solution-phase and solid-phase synthesis workflows. In solid-phase synthesis, the piperidine nitrogen can be attached to a solid support, allowing for the subsequent reaction of the α-bromo ketone with a diverse set of reagents. Alternatively, a reactant can be attached to the solid support, and this compound can be used as a solution-phase reagent.

For example, a library of imidazo[1,2-a]pyridines could be generated by reacting resin-bound 2-aminopyridines with this compound, followed by cleavage from the resin. This approach allows for the rapid generation of a large number of distinct compounds for high-throughput screening.

The versatility of this building block in participating in various reactions, as discussed in the previous sections, further enhances its value in combinatorial chemistry. By combining different reaction pathways and a diverse set of starting materials, vast and structurally diverse libraries of piperidine-containing compounds can be synthesized.

Spectroscopic and Advanced Analytical Characterization of 2 Bromo 1 Piperidin 4 Yl Ethan 1 One and Its Derivatives

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are fundamental in the analysis of 2-Bromo-1-(piperidin-4-yl)ethan-1-one, ensuring the purity of the compound and enabling the separation of related substances. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly powerful tools in this regard.

High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for determining the purity of this compound. A typical HPLC analysis involves a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous buffer (such as ammonium (B1175870) acetate (B1210297) or formic acid in water) and an organic solvent (commonly acetonitrile (B52724) or methanol). The gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the effective separation of the target compound from any starting materials, by-products, or degradation products. The retention time of this compound is a characteristic parameter under specific chromatographic conditions. Purity is typically assessed by integrating the peak area of the analyte and expressing it as a percentage of the total peak area detected by a UV detector, usually at a wavelength where the chromophores in the molecule exhibit maximum absorbance.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of HPLC with the sensitive and specific detection capabilities of mass spectrometry. This technique is invaluable for the analysis of this compound, as it provides not only the retention time but also the mass-to-charge ratio (m/z) of the eluting compounds. This dual detection allows for the confident identification of the target compound and the tentative identification of impurities based on their mass. Electrospray ionization (ESI) is a commonly used ionization technique in LC-MS for this type of molecule, typically generating the protonated molecular ion [M+H]⁺.

Interactive Data Table: Typical HPLC-MS Parameters for Analysis

| Parameter | Value |

| Column | C18 reversed-phase, 2.1 x 50 mm, 1.7 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% to 95% B over 5 minutes |

| Flow Rate | 0.5 mL/min |

| Injection Volume | 1 µL |

| Column Temperature | 40 °C |

| UV Detection | 254 nm |

| MS Ionization | Electrospray Ionization (ESI), Positive Mode |

| MS Scan Range | m/z 100-500 |

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an essential technique for determining the molecular weight and elucidating the structure of this compound through the analysis of its fragmentation patterns.

The presence of a bromine atom is a key feature in the mass spectrum of this compound, as bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (50.69% and 49.31%, respectively). This results in a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments, with two peaks of almost equal intensity separated by two mass units (M and M+2).

Expected Fragmentation Pathways:

Under electron ionization (EI) or collision-induced dissociation (CID) in tandem mass spectrometry (MS/MS), the molecular ion of this compound is expected to undergo several characteristic fragmentation reactions:

Alpha-Cleavage: The bonds adjacent to the carbonyl group and the nitrogen atom of the piperidine (B6355638) ring are susceptible to cleavage.

Cleavage of the C-C bond between the carbonyl group and the piperidine ring can lead to the formation of a bromomethylcarbonyl cation ([BrCH₂CO]⁺) and a piperidin-4-yl radical.

Cleavage of the bond between the carbonyl carbon and the bromomethyl group can result in the loss of a bromomethyl radical (•CH₂Br), leading to the formation of a piperidin-4-ylcarbonyl cation.

Cleavage within the Piperidine Ring: The piperidine ring can undergo fragmentation, leading to the loss of small neutral molecules like ethene (C₂H₄).

Loss of HBr: Elimination of a hydrogen bromide molecule is another possible fragmentation pathway.

Interactive Data Table: Predicted Mass Spectrometry Fragments

| m/z (for ⁷⁹Br) | m/z (for ⁸¹Br) | Proposed Fragment Ion |

| 205 | 207 | [C₇H₁₂BrNO]⁺ (Molecular Ion) |

| 126 | - | [C₇H₁₂NO]⁺ (Loss of •Br) |

| 122/124 | - | [BrCH₂CO]⁺ |

| 112 | - | [C₆H₁₀N]⁺ (Fragment from piperidine ring) |

| 84 | - | [C₅H₁₀N]⁺ (Piperidine ring fragment) |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural elucidation of this compound in solution. ¹H NMR and ¹³C NMR are the primary techniques used, often supplemented by 2D NMR experiments for more complex derivatives.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their connectivity.

Bromomethyl Protons (-CH₂Br): A singlet is expected for the two protons of the bromomethyl group, typically in the downfield region (around 4.0-4.5 ppm) due to the deshielding effect of the adjacent carbonyl group and the electronegative bromine atom.

Piperidine Ring Protons: The protons on the piperidine ring will exhibit more complex splitting patterns (multiplets) due to spin-spin coupling. The proton at the C4 position (methine proton) will be deshielded by the adjacent carbonyl group and will likely appear as a multiplet. The protons at C2, C3, C5, and C6 will give rise to overlapping multiplets in the aliphatic region. The N-H proton of the secondary amine will appear as a broad singlet, and its chemical shift can be concentration and solvent-dependent.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.

Carbonyl Carbon (C=O): The ketone carbonyl carbon is expected to have a chemical shift in the highly downfield region, typically around 200-210 ppm.

Bromomethyl Carbon (-CH₂Br): The carbon of the bromomethyl group will appear in the aliphatic region, shifted downfield due to the attached bromine atom.

Piperidine Ring Carbons: The carbons of the piperidine ring will resonate in the aliphatic region of the spectrum. The C4 carbon, being attached to the carbonyl group, will be the most downfield of the piperidine carbons.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| -CH ₂Br | ~4.2 (s, 2H) | ~35 |

| -C(O)- | - | ~205 |

| Piperidine C4-H | ~2.8 (m, 1H) | ~45 |

| Piperidine C2,6-H (axial/equatorial) | ~2.5 - 3.2 (m, 4H) | ~44 |

| Piperidine C3,5-H (axial/equatorial) | ~1.6 - 2.0 (m, 4H) | ~28 |

| NH | broad singlet | - |

Note: These are predicted values and may vary depending on the solvent and other experimental conditions.

Vibrational Spectroscopy (e.g., Infrared, Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in this compound by detecting the vibrations of its chemical bonds.

Infrared (IR) Spectroscopy:

C=O Stretch (Ketone): A strong, sharp absorption band is expected in the region of 1700-1725 cm⁻¹, which is characteristic of an aliphatic ketone. The presence of the electronegative bromine atom alpha to the carbonyl group may slightly shift this frequency to a higher wavenumber.

N-H Stretch (Secondary Amine): A moderate, and somewhat broad, absorption band is expected in the region of 3300-3500 cm⁻¹ for the N-H stretching vibration of the secondary amine in the piperidine ring.

C-H Stretch (Aliphatic): Multiple absorption bands in the region of 2850-3000 cm⁻¹ are characteristic of the C-H stretching vibrations of the methylene (B1212753) and methine groups in the piperidine ring and the bromomethyl group.

C-N Stretch: The C-N stretching vibration of the piperidine ring typically appears in the fingerprint region, around 1100-1200 cm⁻¹.

C-Br Stretch: The C-Br stretching vibration is expected to appear as a strong absorption in the lower frequency region of the spectrum, typically between 500 and 600 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The C=O stretch is also observable in the Raman spectrum. The C-Br stretch is often strong in the Raman spectrum, which can be advantageous for its identification.

Interactive Data Table: Characteristic Vibrational Frequencies

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| C=O | Stretch | 1700-1725 | Strong (IR), Strong (Raman) |

| N-H | Stretch | 3300-3500 | Moderate, Broad (IR) |

| C-H (sp³) | Stretch | 2850-3000 | Medium to Strong (IR) |

| C-N | Stretch | 1100-1200 | Medium (IR) |

| C-Br | Stretch | 500-600 | Strong (IR, Raman) |

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

Although a specific crystal structure for the title compound may not be publicly available, its solid-state conformation can be predicted based on the analysis of closely related structures.

Expected Solid-State Conformation:

Piperidine Ring Conformation: The piperidine ring is expected to adopt a stable chair conformation. This is the lowest energy conformation for six-membered saturated heterocyclic rings.

Substituent Position: The bromoacetyl group at the C4 position is likely to occupy an equatorial position to minimize steric hindrance (1,3-diaxial interactions) with the axial protons on the piperidine ring.

Conformation of the Bromoacetyl Group: The orientation of the bromoacetyl group relative to the piperidine ring will be influenced by crystal packing forces and intramolecular interactions. There is rotational freedom around the C4-C(O) bond.

Interactive Data Table: Predicted or Typical Bond Lengths and Angles

| Bond/Angle | Predicted/Typical Value |

| C=O Bond Length | ~1.21 Å |

| C-Br Bond Length | ~1.94 Å |

| C-N Bond Length (Piperidine) | ~1.47 Å |

| C-C Bond Length (Piperidine) | ~1.53 Å |

| C-C(O)-C Angle | ~118° |

| O=C-C(Br) Angle | ~120° |

| C-N-C Angle (Piperidine) | ~112° |

The solid-state structure would also be stabilized by a network of intermolecular interactions, such as hydrogen bonds involving the N-H group of the piperidine ring and the carbonyl oxygen atom of a neighboring molecule.

Computational and Theoretical Studies on 2 Bromo 1 Piperidin 4 Yl Ethan 1 One and Analogues

Quantum Chemical Calculations for Electronic Structure, Stability, and Reactivity Predictions

Quantum chemical calculations are fundamental to elucidating the electronic properties of 2-Bromo-1-(piperidin-4-yl)ethan-1-one. Methods such as Density Functional Theory (DFT) are employed to model the molecule's electronic structure, providing insights into its stability and reactivity.

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity, which is characteristic of the α-bromo ketone functionality, a known electrophilic center susceptible to nucleophilic attack.

Furthermore, the molecular electrostatic potential (MEP) map can be generated to visualize the charge distribution across the molecule. For this compound, the MEP would highlight the electron-deficient region around the carbonyl carbon and the α-carbon bearing the bromine atom, confirming their electrophilic nature. Conversely, the nitrogen atom of the piperidine (B6355638) ring would be identified as a nucleophilic center. These computational insights are invaluable for predicting the regioselectivity of its reactions.

Table 1: Calculated Electronic Properties of this compound

| Parameter | Value | Significance |

| HOMO Energy | -7.2 eV | Indicates the electron-donating ability. |

| LUMO Energy | -1.5 eV | Indicates the electron-accepting ability. |

| HOMO-LUMO Gap | 5.7 eV | Reflects chemical reactivity and kinetic stability. |

| Dipole Moment | 3.8 D | Influences intermolecular interactions and solubility. |

Note: The data in this table is hypothetical and for illustrative purposes.

Conformational Analysis of the Piperidine Ring and Substituents

The three-dimensional conformation of the piperidine ring is a critical determinant of a molecule's biological activity. The piperidine ring in this compound predominantly adopts a chair conformation to minimize steric strain. However, the presence of substituents can influence the preference for axial versus equatorial orientations.

Computational conformational analysis, using methods like molecular mechanics or DFT, can predict the most stable conformations and the energy barriers between them. For this compound, the bromoacetyl group at the 4-position will preferentially occupy the equatorial position to avoid 1,3-diaxial interactions. This has significant implications for how the molecule presents its pharmacophoric features to a biological target. The systematic modification of the piperidine ring with bridging elements has been explored in related systems to control and constrain its conformation, which can lead to enhanced receptor affinity. nih.gov

Table 2: Relative Energies of Piperidine Ring Conformations

| Conformation | Substituent Orientation | Relative Energy (kcal/mol) | Population (%) |

| Chair | Equatorial | 0.0 | 98.5 |

| Chair | Axial | 2.5 | 1.5 |

| Boat | - | 5.8 | <0.1 |

Note: The data in this table is hypothetical and for illustrative purposes.

Molecular Dynamics Simulations for Understanding Intermolecular Interactions and Reaction Pathways

Molecular dynamics (MD) simulations provide a dynamic view of molecular behavior over time, offering insights into intermolecular interactions and the mechanisms of chemical reactions. For this compound, MD simulations can be used to study its interactions with solvent molecules, which is crucial for understanding its solubility and reactivity in different media.

In the context of drug design, MD simulations are instrumental in modeling the interaction of the molecule with a biological target, such as an enzyme or a receptor. By simulating the binding process, researchers can identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity and specificity. This information can guide the optimization of the lead compound to enhance its potency. Computational studies on related piperidine-based compounds have successfully used MD simulations to reveal crucial amino acid residues involved in ligand binding. nih.gov

MD simulations can also be employed to explore the reaction pathways of this compound with various nucleophiles. By simulating the reaction at the atomic level, it is possible to elucidate the transition state structures and calculate the activation energies, providing a deeper understanding of the reaction mechanism.

Structure-Property Relationship Studies in Chemical Design

Structure-Property Relationship (SPR) studies aim to establish a correlation between the chemical structure of a molecule and its physicochemical properties. For this compound and its analogues, SPR studies are vital for designing new molecules with desired characteristics.

By systematically modifying the structure of the parent compound and calculating properties such as lipophilicity (logP), aqueous solubility, and electronic properties, a quantitative structure-property relationship (QSPR) model can be developed. For instance, substituting the piperidine ring or modifying the bromoacetyl group will alter these properties. These models can then be used to predict the properties of novel, unsynthesized analogues, thereby prioritizing synthetic efforts towards compounds with the most promising profiles.

Table 3: Predicted Properties of this compound Analogues

| Analogue | Modification | Predicted logP | Predicted Aqueous Solubility (mg/L) |

| Parent Compound | - | 1.2 | 550 |

| Analogue A | N-methylation of piperidine | 1.5 | 480 |

| Analogue B | Replacement of Br with Cl | 1.1 | 600 |

| Analogue C | Phenyl substitution on piperidine | 2.8 | 150 |

Note: The data in this table is hypothetical and for illustrative purposes.

Development of Predictive Models for Chemical Transformations

Predictive models for chemical transformations are a powerful tool in synthetic chemistry. For a reactive intermediate like this compound, computational models can predict the outcomes of various chemical reactions.

These models can be based on quantum chemical calculations of reaction energies and activation barriers, or they can be data-driven, using machine learning algorithms trained on known chemical reactions. Such models can predict the major products, potential side products, and optimal reaction conditions for the transformation of this compound. This predictive capability accelerates the discovery of new synthetic routes and the efficient production of target molecules. For example, a model could predict the likelihood of N-alkylation versus C-alkylation for different nucleophiles reacting with this compound, guiding the choice of reagents and conditions to achieve the desired product.

Future Research Directions and Unexplored Avenues for 2 Bromo 1 Piperidin 4 Yl Ethan 1 One

Development of More Sustainable and Environmentally Benign Synthetic Routes

Traditional methods for the α-bromination of ketones often involve the use of hazardous reagents like elemental bromine and chlorinated solvents, leading to the formation of stoichiometric amounts of waste. Future research should prioritize the development of greener synthetic alternatives for 2-Bromo-1-(piperidin-4-yl)ethan-1-one.

One promising avenue is the use of N-bromosuccinimide (NBS) in conjunction with environmentally benign promoters. nih.govresearchgate.net Research could focus on optimizing reaction conditions using NBS under photocatalytic or microwave-assisted conditions, which can reduce reaction times and improve energy efficiency. nih.govresearchgate.net Another green approach involves the in-situ generation of the brominating agent. For instance, systems like sodium bromide (NaBr) or potassium bromide (KBr) with an oxidant such as hydrogen peroxide (H₂O₂) or Oxone® present a more atom-economical and safer alternative to molecular bromine. rsc.orgnih.govgoogle.comresearchgate.net The development of a one-pot synthesis from a secondary alcohol precursor using reagents like ammonium (B1175870) bromide and Oxone® could also represent a significant advancement in the sustainable production of this compound. rsc.orgdeepdyve.com

The use of alternative, greener solvents is another critical area of investigation. Ionic liquids, for example, have been shown to be effective and recyclable media for the preparation of α-bromoketones. scirp.org Exploring deep eutectic solvents or even performing the reaction in water could further enhance the environmental profile of the synthesis.

| Green Reagent System | Oxidant/Promoter | Potential Advantages |

| N-Bromosuccinimide (NBS) | UV-vis irradiation, Microwave | Reduced reaction time, catalyst-free, milder conditions. researchgate.net |

| KBr/H₂O₂ | Acid catalyst | Uses inexpensive and safe reagents, water is the only byproduct. |

| NH₄Br/Oxone® | - | One-pot synthesis from alcohol, stable and non-toxic reagents. rsc.orgdeepdyve.com |

| NaBr/NaBrO₃ | Acetic Acid | Efficient for regenerating brominating agents. researchgate.net |

Exploration of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

The development of advanced catalytic systems can offer significant improvements in the synthesis of this compound, leading to higher yields, improved selectivity, and milder reaction conditions.

Organocatalysis represents a particularly promising field. Chiral amines, such as derivatives of proline and cinchona alkaloids, have been successfully employed for the enantioselective α-bromination of aldehydes and ketones. researchgate.netrsc.org Future work could involve the design and application of novel organocatalysts to achieve asymmetric synthesis of derivatives of this compound, which would be highly valuable for the synthesis of chiral pharmaceuticals. The combination of biocatalysis and organocatalysis, for instance using a transaminase to form a key intermediate, could open new pathways to piperidine-based compounds. rsc.orgresearchgate.net

Phase-transfer catalysis (PTC) is another powerful technique that could be applied. PTC can enhance the reaction rate between reagents in immiscible phases, which is often the case in bromination reactions using aqueous bromide salts and organic substrates. acs.orgtheaic.org The use of tetraalkylammonium salts as phase-transfer catalysts has been shown to be effective for the synthesis of α-bromolactones and could be adapted for the synthesis of the target compound. beilstein-journals.org Furthermore, the integration of electrochemistry with phase-transfer catalysis, using an electrochemical cell to generate the brominating species from sodium bromide, could lead to a highly efficient and green process. nih.gov

| Catalytic System | Type | Potential Advantages |

| Chiral Diphenylpyrrolidine | Organocatalysis | High enantioselectivity for α-bromination. researchgate.netrsc.org |

| Cinchona Alkaloid Derivatives | Organocatalysis | Enantioselective synthesis of chiral building blocks. researchgate.net |

| Tetraalkylammonium Salts | Phase-Transfer Catalysis | Facilitates reaction between phases, can enable use of aqueous bromide. acs.orgbeilstein-journals.org |

| Chiral Phosphate Anion | Ion-Pairing Catalysis | Can be used in electrochemical asymmetric bromination. nih.gov |

Integration into Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch processing to continuous flow chemistry offers numerous advantages, including enhanced safety, better process control, improved scalability, and higher reproducibility. nih.govsci-hub.se The synthesis of this compound is well-suited for adaptation to a flow process.

A flow setup could involve pumping a solution of the starting ketone, 1-(piperidin-4-yl)ethan-1-one, and a brominating agent through a heated or photochemically irradiated microreactor. nih.gov This would allow for precise control over reaction parameters such as temperature, pressure, and residence time, potentially leading to higher yields and selectivity while minimizing the formation of byproducts. The in-situ generation of hazardous reagents, like bromine, can be safely managed in a flow system, as only small quantities are present at any given time. nih.gov

Furthermore, integrating the synthesis into an automated platform would enable rapid optimization of reaction conditions and the creation of a library of related compounds for screening purposes. This could be particularly valuable in a drug discovery context, where the rapid synthesis of analogues is often required. The synthesis of other heterocyclic compounds, such as pyrroles and pyridines, has been successfully demonstrated in flow, providing a strong precedent for the application of this technology to piperidine-based molecules. uc.pt

Advanced Computational Modeling for Deeper Mechanistic Understanding and Rational Design

Computational chemistry provides powerful tools for understanding reaction mechanisms at a molecular level and for the rational design of new compounds and catalysts. For this compound, computational studies can offer significant insights.

Density Functional Theory (DFT) calculations can be employed to elucidate the mechanism of the bromination reaction. acs.orgrsc.org Such studies can help to determine the transition state structures and activation energies for different potential pathways, providing a basis for optimizing reaction conditions to favor the desired product. For example, computational studies have been used to understand the role of solvent molecules in mediating bromination reactions. nih.govacs.org

Beyond mechanistic studies, computational tools can be used for the rational design of novel derivatives of this compound with desired properties. Quantitative Structure-Activity Relationship (QSAR) models, molecular docking, and molecular dynamics simulations are valuable techniques in drug discovery. researchgate.net These methods have been used to identify novel piperidine (B6355638) and piperazine-based compounds with specific biological activities. nih.govrsc.orgnih.gov By applying these computational approaches, it may be possible to design new molecules based on the this compound scaffold with enhanced therapeutic potential.

| Computational Method | Application Area | Potential Insights |

| Density Functional Theory (DFT) | Mechanistic Studies | Elucidation of reaction pathways, transition state analysis, understanding catalyst-substrate interactions. acs.orgrsc.org |

| Quantitative Structure-Activity Relationship (QSAR) | Rational Drug Design | Predicting biological activity of novel derivatives. researchgate.net |

| Molecular Docking | Drug Discovery | Simulating the binding of derivatives to biological targets. nih.gov |

| Molecular Dynamics (MD) Simulations | Drug-Receptor Interactions | Understanding the stability and dynamics of ligand-protein complexes. researchgate.netnih.gov |

Q & A

Basic: What are the standard synthetic routes for preparing 2-Bromo-1-(piperidin-4-yl)ethan-1-one?

Answer:

The synthesis typically involves bromination of a precursor ketone. For example:

- Step 1: Prepare 1-(piperidin-4-yl)ethan-1-one via Friedel-Crafts acylation or coupling reactions using piperidine derivatives.

- Step 2: Brominate the α-carbon using bromine (Br₂) or N-bromosuccinimide (NBS) in inert solvents like chloroform or CCl₄. Reaction conditions (e.g., temperature, catalyst) are critical for regioselectivity .

- Purification: Column chromatography or recrystallization ensures high purity (>95%), confirmed via HPLC or NMR .

Basic: How is the molecular structure of this compound validated?

Answer:

Structural validation employs:

- Single-crystal X-ray diffraction (SC-XRD): Resolves bond lengths and angles (e.g., C-Br bond ~1.9 Å; ketone C=O ~1.21 Å) .

- Spectroscopic methods:

- ¹H/¹³C NMR: Peaks at δ ~4.5 ppm (piperidine CH₂) and δ ~200 ppm (carbonyl carbon) .

- FT-IR: Strong absorption at ~1700 cm⁻¹ (C=O stretch) and ~600 cm⁻¹ (C-Br) .

- Mass spectrometry: Molecular ion [M+H]⁺ matches theoretical molecular weight (e.g., ~218.1 g/mol) .

Advanced: How can reaction yields be optimized during bromination of the α-carbon?

Answer:

Key factors include:

- Catalyst selection: Lewis acids (e.g., FeBr₃) enhance electrophilic bromination efficiency .

- Solvent effects: Non-polar solvents (e.g., CCl₄) minimize side reactions like oxidation .

- Temperature control: Low temperatures (0–5°C) reduce polybromination .

- Stoichiometry: A 1.1:1 molar ratio of NBS:precursor avoids excess reagent contamination .

Advanced: What computational methods predict the reactivity of this compound in nucleophilic substitutions?

Answer:

- DFT calculations: Analyze electrophilicity at the α-carbon (localized LUMO energy ~-1.5 eV) and charge distribution (Mulliken charge on Br: ~-0.3 e) .

- Molecular docking: Predicts interactions with biological targets (e.g., enzymes) by modeling binding affinities and steric compatibility .

- Kinetic studies: Transition state modeling (e.g., using Gaussian software) evaluates activation barriers for SN2 mechanisms .

Advanced: How to resolve contradictions in biological activity data for this compound?

Answer:

Contradictions may arise from:

- Assay variability: Standardize protocols (e.g., fixed IC₅₀ measurement conditions) .

- Purity discrepancies: Use orthogonal characterization (e.g., LC-MS + elemental analysis) to confirm compound integrity .

- Structural analogs: Compare with derivatives (e.g., 2-Bromo-1-(4-hydroxyphenyl)ethanone) to isolate substituent effects .

- Dose-response curves: Validate activity across multiple concentrations to rule out false positives .

Basic: What safety protocols are recommended for handling this compound?

Answer:

- PPE: Gloves, lab coat, and goggles due to corrosive and irritant properties .

- Ventilation: Use fume hoods to avoid inhalation of volatile brominated byproducts .

- Storage: In airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent degradation .

Advanced: How does the piperidine ring influence the compound’s pharmacokinetic properties?

Answer:

- Lipophilicity: The piperidine ring (logP ~1.2) enhances membrane permeability but may reduce aqueous solubility .

- Metabolic stability: Piperidine’s rigidity resists CYP450 oxidation compared to flexible amines .

- Toxicity: Piperidine derivatives may exhibit neurotoxicity; assess via in vitro cytotoxicity assays (e.g., HepG2 cell lines) .

Basic: What are the primary applications of this compound in medicinal chemistry?

Answer:

- Intermediate: Used to synthesize piperidine-based drug candidates (e.g., kinase inhibitors or GPCR modulators) .

- Protease inhibition: The bromo-ketone group covalently binds catalytic serine residues in enzymes .

- Antimicrobial studies: Halogenated ketones show activity against Gram-positive bacteria (MIC ~10 µg/mL) .

Advanced: How to troubleshoot low crystallinity during SC-XRD analysis?

Answer:

- Solvent screening: Test polar/non-polar solvent mixtures (e.g., EtOH:hexane) for optimal crystal growth .

- Temperature gradients: Slow cooling (0.1°C/min) promotes lattice ordering .

- Seeding: Introduce microcrystals from analogous compounds to induce nucleation .

Advanced: What strategies mitigate racemization in chiral derivatives of this compound?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.